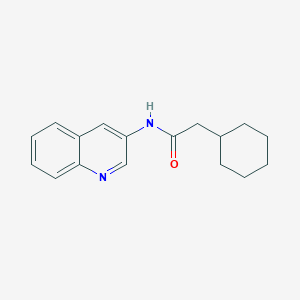
2-cyclohexyl-N-quinolin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-quinolin-3-ylacetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-quinolin-3-ylacetamide typically involves the functionalization of the quinoline scaffold. One common method is the direct C–H alkenylation of quinoline N-oxides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of quinoline derivatives generally involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced techniques may be employed to achieve efficient production.
化学反应分析
Types of Reactions
2-cyclohexyl-N-quinolin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.
科学研究应用
2-cyclohexyl-N-quinolin-3-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-cyclohexyl-N-quinolin-3-ylacetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Quinine: An alkaloid isolated from the bark of the Cinchona tree, known for its antimalarial properties.
Nalidixic Acid: A quinolone antibiotic used to treat bacterial infections.
Ciprofloxacin: A broad-spectrum antibiotic that belongs to the fluoroquinolone class.
Uniqueness
2-cyclohexyl-N-quinolin-3-ylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl group and acetamide moiety differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
属性
IUPAC Name |
2-cyclohexyl-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(10-13-6-2-1-3-7-13)19-15-11-14-8-4-5-9-16(14)18-12-15/h4-5,8-9,11-13H,1-3,6-7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHEQRENLAALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7523739.png)
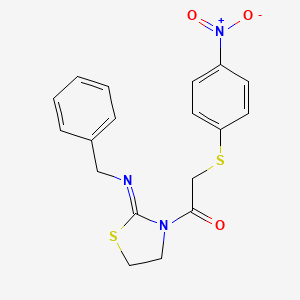
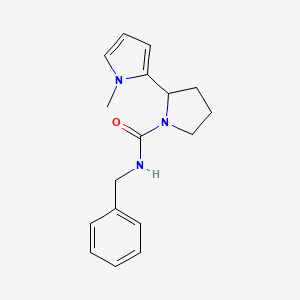
![N-(2-benzylpyrazol-3-yl)-2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7523760.png)


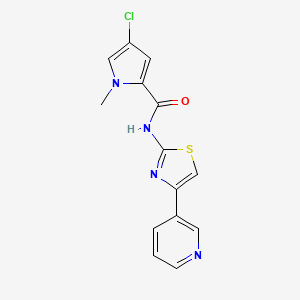
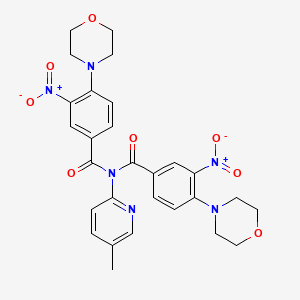
![(2,5-Dimethylfuran-3-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7523813.png)
![(E)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B7523820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B7523822.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]propanamide](/img/structure/B7523841.png)
![7-Methyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7523846.png)
